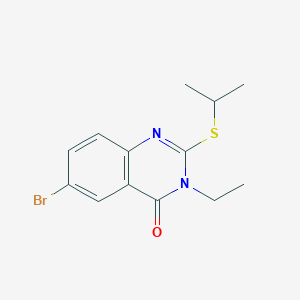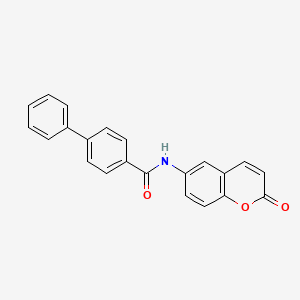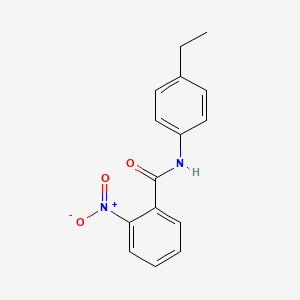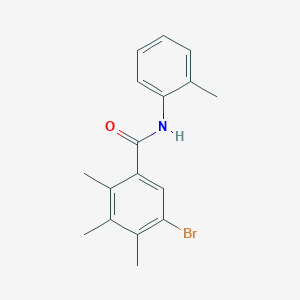
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position and three methyl groups at the 2nd, 3rd, and 4th positions on the benzene ring Additionally, it has an N-(2-methylphenyl) substituent attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamide typically involves the following steps:
Bromination: The starting material, 2,3,4-trimethylbenzoic acid, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5th position.
Amidation: The brominated product is then reacted with 2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of corresponding amines.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science: Employed in the synthesis of advanced materials with specific electronic properties.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Protein Labeling: Utilized in biochemical assays for labeling and tracking proteins.
Medicine:
Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry:
Polymer Synthesis: Used in the production of specialty polymers with unique properties.
Dye Manufacturing: Employed in the synthesis of dyes and pigments for industrial applications.
Mechanism of Action
The mechanism of action of 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the methyl groups on the benzene ring contribute to the compound’s hydrophobic interactions with the target, enhancing its binding affinity.
Comparison with Similar Compounds
5-bromo-2,3,3-trimethyl-3H-indole: Similar in structure but contains an indole moiety instead of a benzamide.
5-bromo-2,3,4-trimethylbenzoic acid: Lacks the N-(2-methylphenyl) substituent and the amide group.
2,3,4-trimethyl-N-(2-methylphenyl)benzamide: Similar but without the bromine atom.
Uniqueness:
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamide: is unique due to the presence of both the bromine atom and the N-(2-methylphenyl) substituent, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-10-7-5-6-8-16(10)19-17(20)14-9-15(18)13(4)11(2)12(14)3/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPMUTDHQBQPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B5721649.png)
![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)
![4-[(E)-3-(4-ethylpiperazin-1-yl)prop-1-enyl]-N,N-dimethylaniline](/img/structure/B5721673.png)
![3-fluoro-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B5721679.png)
![4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B5721687.png)
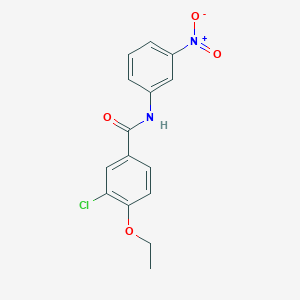
![4-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid](/img/structure/B5721704.png)
![1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5721715.png)
![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)
